4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
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Overview
Description
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid typically involves the sulfonation of thiophene derivatives followed by carboxylation. One common method is the reaction of 2-methylphenylamine with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is crucial for this inhibitory activity, as it mimics the natural substrate of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
- 5-(4-Cyanophenyl)-3-{[(2-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
Uniqueness
4-[(2-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a thiophene ring makes it particularly effective in certain applications, such as enzyme inhibition and organic semiconductor development.
Properties
IUPAC Name |
4-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-4-2-3-5-10(8)13-19(16,17)9-6-11(12(14)15)18-7-9/h2-7,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJBRZWOWPHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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